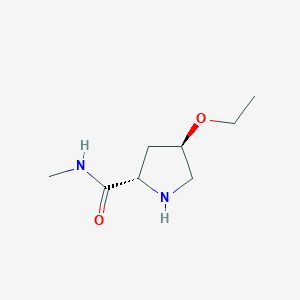
(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline derivatives.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine group is introduced to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis modules and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and amide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and methyl iodide (CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving protein stability and folding pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: A similar compound with a hydroxyl group instead of an ethoxy group.
(2S,4R)-4-Fluoroproline: A fluorinated analog used in protein stability studies.
(2S,4R)-4-Methylproline: A methylated derivative with applications in medicinal chemistry.
Uniqueness
(2S,4R)-4-Ethoxy-N-methylpyrrolidine-2-carboxamide is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and can lead to different applications and effects in various fields .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S,4R)-4-ethoxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-6-4-7(10-5-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11)/t6-,7+/m1/s1 |
InChI Key |
RSOSYIHZSSRWHG-RQJHMYQMSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)NC |
Canonical SMILES |
CCOC1CC(NC1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


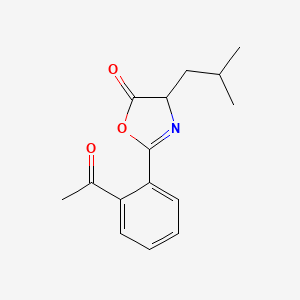
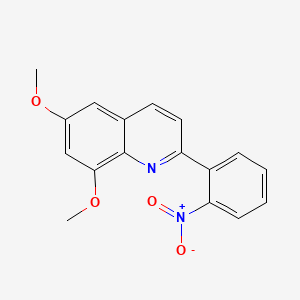
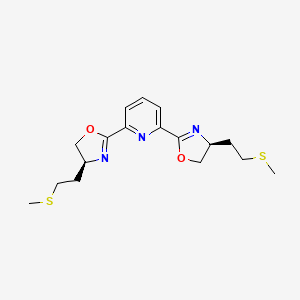

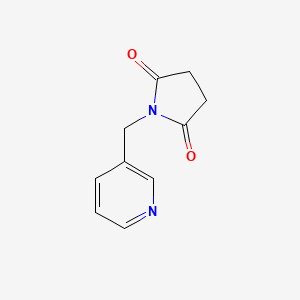
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
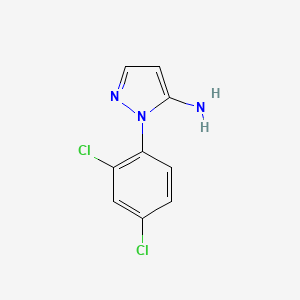
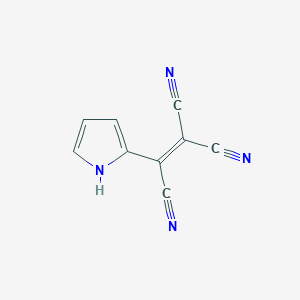
![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)
![2-(Aminomethyl)-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12880633.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
